2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide features a diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a thioether-linked acetamide moiety terminating in a 3,4-dimethylphenyl group. Its molecular formula is C25H26ClN3O2S, with an estimated molecular weight of 476.0 g/mol.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3OS/c1-17-7-12-21(15-18(17)2)27-22(30)16-31-24-23(19-8-10-20(26)11-9-19)28-25(29-24)13-5-3-4-6-14-25/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANJNNYJHWRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its spirocyclic structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 454.0 g/mol
- CAS Number : 899906-38-8
The compound features a spirocyclic framework with a sulfenamide moiety, which is critical for its biological interactions. The presence of the 4-chlorophenyl group is significant as it can enhance the compound's reactivity and interaction with biological targets due to the electron-withdrawing effect of chlorine.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A comparative study highlighted the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
| N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
| 2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
These findings suggest that the compound may share similar mechanisms of action with other known antimicrobial agents.
The biological activity of this compound may involve inhibition of key enzymes or interaction with cellular receptors. For instance, studies on related compounds have shown that they can inhibit superoxide anion production in human neutrophils and modulate intracellular signaling pathways via cAMP levels .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic framework through cyclization reactions.
- Incorporation of the sulfanyl group , which may involve nucleophilic substitution reactions.
- Acetamide formation , achieved by reacting the intermediate with acetic anhydride or similar reagents.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of compounds within this structural class:
- Antibacterial Screening : Compounds similar to this have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : Some derivatives were tested for their ability to inhibit acetylcholinesterase and urease enzymes, demonstrating significant inhibitory effects .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development, particularly in targeting complex diseases such as cancer. Preliminary studies suggest that it may act on specific molecular targets involved in tumor growth and proliferation.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of diazaspiro compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Properties
The sulfenamide group in the compound may contribute to its anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Antimicrobial Activity
The spirocyclic structure has been linked to antimicrobial properties. Compounds similar to 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide have demonstrated efficacy against various bacterial strains.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that diazaspiro compounds induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Study 2 | Anti-inflammatory Effects | Found that related compounds significantly reduced levels of TNF-alpha in LPS-stimulated macrophages. |
| Study 3 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent. |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and related analogs:
Substituent Effects on Physicochemical Properties
- Conversely, Analog 2’s 2,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups increase lipophilicity and molecular weight, which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Core :
Crystallographic and Conformational Insights
- Analog 3 () exhibits three distinct molecular conformations in its crystal structure, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° , influenced by steric repulsion and hydrogen bonding (N–H⋯O interactions forming R₂²(10) dimers) . Such variability suggests that substituents in the target compound could similarly affect its solid-state packing and solubility.
- Tools like SHELXL () are critical for refining such structural data, though crystallographic details for the target compound remain unreported .
Preparation Methods
Cyclocondensation of Bicyclic Hydrazines with Ketones
Reagents :
-
1,2-Diaminocyclohexane and 4-chlorophenylglyoxal monohydrate
Conditions : -
Reflux in ethanol (78°C, 12–16 hours) under nitrogen
-
Acid catalysis (e.g., p-toluenesulfonic acid) to drive dehydration
Mechanism :
The reaction proceeds through imine formation between the diamine and glyoxal, followed by intramolecular cyclization to form the spiro ring. The 4-chlorophenyl group is introduced at this stage to ensure regioselectivity.
Yield : ~65–70%
Alternative Route via Spiroannulation
Reagents :
-
N-Aminopyrrolidine and 4-chlorophenyl isocyanate
Conditions : -
Tetrahydrofuran (THF), 0°C to room temperature, 24 hours
Mechanism :
Isocyanate reacts with the amine to form a urea intermediate, which undergoes base-mediated cyclization (e.g., using potassium tert-butoxide) to generate the spiro framework.
Yield : ~55–60%
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is installed via nucleophilic substitution or thiol-ene coupling:
Thiol-Displacement of Halides
Reagents :
-
Spiro intermediate (brominated at position 2) and thiourea
Conditions : -
Dimethylformamide (DMF), 80°C, 6 hours
-
Subsequent hydrolysis with NaOH (10% aqueous) to liberate the thiol
Mechanism :
Thiourea acts as a nucleophile, replacing the bromine atom to form a thioether. Excess thiourea ensures complete conversion.
Yield : ~75–80%
Direct Sulfur Insertion via Lawesson’s Reagent
Reagents :
-
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) and spiro intermediate
Conditions : -
Toluene, reflux (110°C), 4 hours
Mechanism :
The reagent mediates the conversion of carbonyl groups to thiones, but in this case, it facilitates sulfur insertion into the C–N bond adjacent to the spiro center.
Yield : ~60–65%
Formation of the Acetamide Moiety
The acetamide side chain is introduced through amidation or acylation:
Amide Coupling with 3,4-Dimethylaniline
Reagents :
Post-Functionalization via Carbodiimide Chemistry
Reagents :
-
2-Mercaptoacetic acid, 3,4-dimethylaniline, and N,N’-dicyclohexylcarbodiimide (DCC)
Conditions : -
Tetrahydrofuran (THF), 0°C, 2 hours
Mechanism :
DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the acetamide. The sulfanyl group is retained during this step.
Yield : ~80–85%
Final Assembly and Purification
The convergent synthesis concludes with coupling the spiro-thioether and acetamide modules:
Thioether-Acetamide Coupling
Reagents :
Chromatographic Purification
Method :
-
Flash column chromatography (silica gel, ethyl acetate/hexanes 3:7)
-
Final recrystallization from ethanol/water (9:1)
Purity : >98% (HPLC)
Optimization Challenges and Solutions
Regioselectivity in Spiroannulation
The 4-chlorophenyl group’s steric bulk can lead to competing ring sizes (e.g., 5-membered vs. 6-membered spiro systems). Using bulky solvents (e.g., tert-amyl alcohol) or low temperatures (−20°C) improves selectivity for the [4.6] spiro product.
Thiol Oxidation Mitigation
The sulfanyl group is prone to oxidation during storage. Adding antioxidants (e.g., butylated hydroxytoluene, BHT) to reaction mixtures and storing under argon increases stability.
Amide Racemization
Basic conditions during amidation may cause racemization. Employing coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) under mild pH (6–7) preserves stereochemistry.
Analytical Characterization Data
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) achieved 62% overall yield using:
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the multi-step synthesis of this compound to enhance yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Step-specific condition tuning : Adjusting reaction temperatures (e.g., 60–80°C for diazaspiro core formation) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .
- Catalyst optimization : Using palladium on carbon or triethylamine to facilitate coupling reactions .
- Purification techniques : Employing column chromatography or recrystallization to isolate high-purity products .
- Key Reference : Multi-step protocols in and emphasize iterative optimization of reaction parameters.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : Assigns proton and carbon environments, verifying substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 486.0 for C₂₅H₂₈ClN₃O₃S) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation of the spirocyclic core .
Q. How should researchers design initial biological activity assays given limited pharmacological data?
- Methodological Answer : Start with:
- In vitro target screens : Test against kinase or GPCR panels due to the compound’s spirocyclic and sulfanyl motifs .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-amyloid .
- Cytotoxicity assays : Employ MTT tests on cancer cell lines (e.g., HeLa or MCF-7) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for enhanced bioactivity?
- Methodological Answer :
- Systematic substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity shifts .
- Spirocyclic ring modification : Compare diazaspiro[4.6] with diazaspiro[4.5] frameworks to evaluate conformational impacts on target binding .
- Pharmacophore modeling : Use Schrödinger’s Phase to map essential interactions (e.g., hydrogen bonding via the acetamide group) .
- Key Reference : and discuss structural analogs with varying substituents.
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., IC₅₀ measurements under identical conditions) .
- Meta-analysis : Pool data from PubChem and SciFinder to identify trends or outliers in activity profiles .
- Mechanistic studies : Use surface plasmon resonance (SPR) to validate target engagement kinetics .
Q. What strategies mitigate synthetic challenges in constructing the diazaspiro framework?
- Methodological Answer :
- Ring-closing metathesis : Apply Grubbs’ catalyst for efficient spirocycle formation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yield .
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to prevent amine oxidation during diazaspiro assembly .
- Key Reference : and detail diazaspiro-specific synthetic hurdles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
